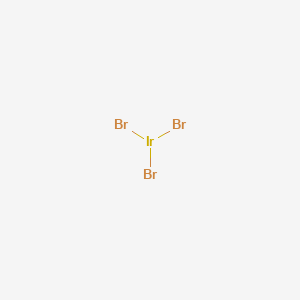

Iridium tribromide

Description

Significance of Iridium(III) Halides as Precursors in Advanced Synthesis

Iridium(III) halides, including iridium tribromide, serve as critical starting materials, or precursors, in the synthesis of more complex iridium compounds. nih.gov Their utility stems from the reactivity of the iridium-halogen bond, which allows for the substitution of halide ligands with a variety of other functional groups. This characteristic is fundamental in creating tailored iridium complexes for specific applications. For instance, iridium(III) chloride, a related halide, is a common precursor for the synthesis of iridium-based catalysts and nanomaterials. researchgate.netnih.govwikipedia.orgmdpi.com The principles governing the use of iridium chloride as a precursor are often applicable to this compound, highlighting the general importance of this class of compounds in synthetic chemistry.

Overview of this compound's Role in Inorganic and Organometallic Chemistry

In the realms of inorganic and organometallic chemistry, this compound is valued for its role as a source of the iridium(III) ion. core.ac.uk The iridium(III) oxidation state is particularly stable and features prominently in a wide array of catalytically active species. core.ac.uk Organoiridium compounds, which contain iridium-carbon bonds, are significant in processes like olefin hydrogenation and C-H activation. liverpool.ac.uk While many of these applications utilize more complex iridium complexes, this compound can serve as a foundational component in their synthesis. The compound's chemistry is centered on the +3 oxidation state of iridium, which is a common and stable state for this element. britannica.com

Historical Context and Evolution of this compound Research

The story of this compound is intrinsically linked to the discovery of iridium itself. In 1803, the English chemist Smithson Tennant discovered iridium in the dark, insoluble residue left after dissolving platinum ore in aqua regia. wikipedia.orgrsc.orgsputtering-targets.net He named the element "iridium" from the Greek word "iris," meaning rainbow, due to the vibrant and varied colors of its salts. britannica.comrsc.orgsputtering-targets.net Early research focused on isolating and characterizing iridium and its simple compounds, including the halides. Over time, as synthetic techniques became more advanced, the focus of this compound research shifted towards its application as a precursor and catalyst in the burgeoning fields of organometallic chemistry and materials science.

Structure

2D Structure

Properties

CAS No. |

10049-24-8 |

|---|---|

Molecular Formula |

Br3Ir |

Molecular Weight |

431.93 g/mol |

IUPAC Name |

iridium(3+);tribromide |

InChI |

InChI=1S/3BrH.Ir/h3*1H;/q;;;+3/p-3 |

InChI Key |

HTFVQFACYFEXPR-UHFFFAOYSA-K |

SMILES |

Br[Ir](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Ir+3] |

Other CAS No. |

10049-24-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Iridium Tribromide

Direct Synthesis Pathways for Anhydrous Iridium Tribromide

Anhydrous this compound is a dark reddish-brown solid that is insoluble in water, acids, and alkalis. wikipedia.org It crystallizes in a monoclinic C2/m space group, adopting a layered structure analogous to aluminum trichloride (B1173362). wikipedia.org In this structure, iridium(III) centers are six-coordinate, bonded to six bromide anions to form edge-sharing IrBr₆ octahedra. wikipedia.org

Several high-temperature methods exist for the direct synthesis of the anhydrous form. One established pathway involves the direct reaction of iridium metal with elemental bromine at elevated temperature and pressure, specifically at 570 °C and 8 atm. wikipedia.org Another method is the reaction of iridium(II) bromide with bromine. wikipedia.org The direct reaction of iridium metal with dry bromine can also yield iridium(III) bromide. webelements.com

Preparation and Characterization of this compound Hydrates

This compound hydrate (B1144303) (IrBr₃·xH₂O) is a more commonly encountered form of the compound and serves as a water-soluble source of iridium(III) for various applications in chemical synthesis. americanelements.com The tetrahydrate (IrBr₃·4H₂O) presents as a light olive green crystalline solid. wikipedia.orgamericanelements.com Unlike its anhydrous counterpart, the hydrate is slightly soluble in water but remains insoluble in ethanol (B145695) and ether. wikipedia.org Upon heating to 100 °C, the hydrated form loses its water of crystallization and turns dark brown. wikipedia.org

Table 1: Properties of this compound Hydrates

| Property | Value |

|---|---|

| Formula | IrBr₃·xH₂O or IrBr₃·4H₂O |

| Appearance | Light olive green to green-brown crystalline solid |

| CAS Number | 13464-83-0 (tetrahydrate) |

| Solubility | Slightly soluble in water; Insoluble in ethanol and ether |

This table summarizes key characteristics of this compound hydrates based on available chemical data. wikipedia.orgamericanelements.com

Synthesis from Iridium Dioxide Dihydrate and Hydrobromic Acid

A primary route to this compound tetrahydrate involves the reaction of iridium dioxide dihydrate (IrO₂·2H₂O) with hydrobromic acid (HBr). wikipedia.org This method provides a straightforward pathway to the hydrated complex, which is often preferred as a synthetic precursor due to its solubility. wikipedia.org

Derivatization of this compound to Novel Iridium Complexes

This compound is a valuable starting material for the synthesis of more complex iridium species, ranging from inorganic clusters to functionalized organometallic compounds. Its reactivity allows for the formation of diverse coordination spheres around the iridium center.

Formation of Oxide Nitrate (B79036) of Iridium(IV) from this compound

A novel oxide nitrate of iridium(IV), with the formula Ir₃O(NO₃)₁₀, can be prepared from the reaction of this compound with dinitrogen pentoxide. researchgate.net Infrared spectroscopy studies suggest this compound is best formulated as [Ir₃O(NO₃)₉]⁺NO₃⁻. researchgate.net The proposed structure for the cation involves a trinuclear arrangement with pairs of nitrate ligands bridging octahedrally coordinated iridium atoms. researchgate.net The reaction between this compound and 100% nitric acid has also been investigated as a pathway to nitrato-complexes of iridium. researchgate.net

Reactions with Carboxylic Acids to Form Trinuclear Carboxylato Complexes

The synthesis of oxygen-centered trinuclear complexes, known as 'basic' carboxylates, is a known reaction for iridium and related platinum-group metals. researchgate.net These complexes typically have the general formula [M₃O(O₂CR)₆(L)₃]ⁿ⁺. While the reactions of iridium trichloride with various carboxylic acids are documented to produce such trinuclear structures, the specific use of this compound as a precursor for these carboxylato complexes is not extensively detailed in the surveyed literature. researchgate.net However, the analogous reactivity suggests that this compound could potentially serve as a starting material in similar synthetic routes.

Pathways to Functionalized Iridium(III) Complexes

This compound serves as a precursor for the synthesis of functionalized iridium(III) complexes. A documented example is the reaction of this compound hydrate with germanium dibromide in a hydrobromic acid solution. wikipedia.org This reaction forms a species containing a direct iridium-germanium (Ir-Ge) bond. wikipedia.org The subsequent addition of caesium ions allows for the separation of the complex salt Cs₃[Ir(GeBr₃)ₙBr₆₋ₙ], where n can be 1, 2, or 3. wikipedia.org This demonstrates the utility of this compound in forming heterometallic complexes with unique bonding characteristics.

Coordination Chemistry of Iridium Iii Bromide Systems

Fundamental Coordination Geometries in Iridium(III) Bromide Complexes

The d6 electron configuration of the iridium(III) ion strongly favors an octahedral coordination geometry, which maximizes the ligand field stabilization energy. This preference dictates the structure of most of its complexes, including those derived from iridium(III) bromide.

The vast majority of iridium(III) compounds, including those containing bromide ligands, exhibit an octahedral molecular geometry. wikipedia.orgwikipedia.org This arrangement involves the central iridium atom bonded to six ligands, positioned at the vertices of an octahedron with bond angles of approximately 90° between adjacent ligands. wikipedia.org This geometry is a cornerstone of Werner-type complexes and is consistently observed in both simple and complex iridium(III) bromide derivatives. wikipedia.org

In a typical octahedral iridium(III) complex, the metal center is surrounded by ligands in a highly symmetrical fashion. For instance, single-crystal X-ray diffraction studies of various iridium(III) complexes, even those with complex organic ligands alongside halides, confirm a distorted octahedral coordination geometry. rsc.org The stability of this arrangement is a key factor in the extensive use of Ir(III) in applications such as phosphorescent emitters and catalysts. wikipedia.orgmdpi.com Even in seemingly different structures, such as those derived from the cleavage of chloride-bridged dimers, the resulting mononuclear species readily adopt an octahedral geometry by coordinating with solvent molecules or other available ligands. liv.ac.uk

Table 1: Selected Iridium(III) Complex Geometries

| Complex Formula | Coordination Geometry | Point Group (Idealized) | Reference(s) |

|---|---|---|---|

[Ir(ppy)2(bpy)]+ |

Octahedral | C2 | mdpi.com |

cis-[Ir(dbpz)2(Cl)(CO)] |

Distorted Octahedral | C1 | rsc.org |

[Ir(C^N)2(N^N)]+ |

Octahedral | Not specified | mdpi.com |

[IrH2(NCCH3)3(L1-κ-P)]BF4 |

Octahedral | Not specified | researchgate.net |

Ligand Exchange Dynamics and Stoichiometric Reactivity Studies

The bromide ligands in iridium(III) bromide complexes are susceptible to substitution by a wide variety of other ligands. These ligand exchange reactions are fundamental to the synthesis of new iridium complexes with tailored properties. The kinetics and thermodynamics of these substitutions are heavily influenced by the electronic and steric characteristics of the incoming ligands.

Iridium(III) bromide precursors undergo substitution reactions with numerous classes of ligands. The chloride-bridged dimer, [Ir(μ-Cl)(C^N)2]2, a common starting material often used in place of simple iridium halides, can be selectively brominated. acs.orgcore.ac.uk The resulting bromo-bridged dimer or its mononuclear derivatives can then react with various ligands.

Common substituting ligands include:

Anionic O,O- and O,N-donors: Ligands such as acetylacetonate (B107027) (acac) and picolinate (B1231196) anions readily replace halide bridges to form stable, neutral mononuclear complexes. acs.orgcore.ac.uk

Neutral N,N-donors: Bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) react to form cationic complexes of the type [Ir(C^N)2(N^N)]+. mdpi.comrsc.org

Phosphines and Arsines: These soft ligands are effective in substituting halides, leading to a range of neutral and cationic complexes.

Solvent Molecules: In the presence of salts like AgBF4, halide ligands can be abstracted, allowing weakly coordinating solvent molecules (e.g., water, acetonitrile) to enter the coordination sphere, which can then be easily displaced by other ligands. researchgate.netacs.org

For example, the brominated dimer [Ir(μ-Cl){κ2-C,N-(C6H2MeBr-py)}2]2 reacts with picolinic acid in the presence of a base to yield the mononuclear complex Ir{κ2-C,N-(C6H2MeBr-py)}2{κ2-O,N-[OC(O)-py]}. core.ac.uk

The electronic and steric properties of incoming ligands profoundly affect the formation and stability of the resulting iridium(III) bromide complexes.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complex. nih.gov Electron-donating groups on a ligand tend to raise the energy of the HOMO, which is often a mix of iridium d-orbitals and ligand orbitals. acs.org Conversely, electron-withdrawing substituents, such as fluorine atoms, can stabilize the LUMO. nih.gov This tuning of the HOMO-LUMO gap directly impacts the complex's photophysical properties, including its emission color and quantum efficiency. rsc.org For instance, replacing a picolinate ligand with an acetylacetonate (acac) group can lead to a decrease in the phosphorescence quantum yield. acs.orgcore.ac.uk

Steric Effects: The steric bulk of ligands plays a crucial role in determining the feasibility of a reaction and the geometry of the final product. Bulky ligands can prevent the coordination of multiple ligands, enforce specific stereochemistries, or even shield the iridium center from the external environment, which can enhance luminescence efficiency by minimizing non-radiative decay pathways. acs.org For example, the introduction of benzyl (B1604629) groups on triazole-based ligands acts to sterically shield the iridium core, leading to higher quantum efficiencies compared to less bulky phenylpyridine analogues. acs.org The rigidity of the ligand framework also influences the resulting complex's symmetry; more rigid ligands can lead to lower symmetry complexes. acs.org

Table 2: Effect of Ancillary Ligand on Photophysical Properties of Iridium(III) Complexes

| Complex Type | Ancillary Ligand (3b') | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |

|---|---|---|---|---|

Ir{κ2-C,N-(C6H2MeBr-py)}2{3b'} |

Picolinate | 580 | ~0.80 | acs.orgcore.ac.uk |

Ir{κ2-C,N-(C6H2MeBr-py)}2{3b'} |

Acetylacetonate (acac) | Not specified | ~0.50 | acs.orgcore.ac.uk |

Ir{κ2-C,N-(C6H2MeBr-py)}2{3b'} |

Orthometalated 2-phenyl-5-methylpyridine | Not specified | ~0.40 | acs.orgcore.ac.uk |

Formation and Characterization of Polynuclear Iridium(III) Bromide Complexes

Beyond mononuclear species, iridium(III) can form polynuclear complexes, where two or more metal centers are linked by bridging ligands. These structures often exhibit unique photophysical and electronic properties arising from metal-metal interactions or communication through the bridging ligand.

Dinuclear iridium(III) complexes are commonly formed through the use of bridging ligands that can coordinate to two metal centers simultaneously. A classic example is the halide-bridged dimer, such as [Ir(μ-Br)(ppy)2]2 (where ppy = 2-phenylpyridine), which serves as a key intermediate in the synthesis of many mononuclear iridium complexes. core.ac.uk

More complex bridging ligands, such as ditopic Schiff bases or pyrimidine-based systems, can be used to create well-defined dinuclear structures with specific intramolecular Ir-Ir distances. rsc.org For example, ligands derived from 4,6-bis(1-methyl-hydrazino)pyrimidine can act as bis-tridentate linkers, forming dinuclear complexes of the type [{Ir(N^C^N)}2(O^N^N–N^N^O-L)]2+. rsc.org X-ray crystallography has confirmed such structures, revealing Ir-Ir distances of around 6 Å. rsc.org

These dinuclear complexes can exhibit significantly different properties compared to their mononuclear analogues. They often show intense absorption bands in the visible region and can have enhanced emission efficiencies. rsc.org This improvement is sometimes attributed to an increase in the radiative rate constant, demonstrating the beneficial effect of bringing two metal centers into proximity within a single molecular scaffold. rsc.org

Trinuclear and Higher-Order Architectures

The coordination chemistry of iridium(III) extends beyond simple mononuclear species to form complex trinuclear and higher-order structures. These architectures are often held together by bridging ligands, including oxido, imido, and pyrimidine-based linkers.

One notable example is the novel trinuclear (μ₃-oxido)(μ₃-imido)pentamethylcyclopentadienyliridium(III) complex, [(CpIr)₃(O)(NᵗBu)]²⁺. rsc.org This compound was synthesized from the reaction of the organometallic aqua ion [CpIr(H₂O)₃]²⁺ with tert-butyl(trimethylsilyl)amine. rsc.org The resulting structure is the first structurally characterized trinuclear (μ₃-oxido)(μ₃-imido) transition metal complex. rsc.org

In the realm of cyclometalated compounds, a trinuclear iridium(III) complex, Ir₃(dppm)₄(acac)₃, has been synthesized using 4,6-di(4-tert-butylphenyl)pyrimidine (dppm) as the cyclometalating ligand and acetylacetonate (acac) as an ancillary ligand. nih.govnorthumbria.ac.uk This complex is significant for exhibiting intense phosphorescence with an exceptionally high rate, corresponding to a radiative decay time of just 0.30 microseconds. nih.govnorthumbria.ac.uk Other trinuclear systems include those with μ₃-oxo and μ-acetato bridges, such as the [Ir₃(μ₃-O)(μ-CH₃COO)₆(L)₃]⁺ cations, where L can be a neutral donor ligand like imidazole (B134444) or 4-methylpyridine. researchgate.net

Selected Trinuclear Iridium(III) Complexes

| Complex Formula | Bridging Ligands | Ancillary Ligands | Key Feature | Reference |

|---|---|---|---|---|

| [(CpIr)₃(O)(NᵗBu)]²⁺ | μ₃-Oxido, μ₃-Imido | Pentamethylcyclopentadienyl (Cp) | First structurally characterized (μ₃-oxido)(μ₃-imido) complex. | rsc.org |

| Ir₃(dppm)₄(acac)₃ | 4,6-di(4-tert-butylphenyl)pyrimidine (dppm) | Acetylacetonate (acac) | Unprecedentedly fast phosphorescence rate. | nih.govnorthumbria.ac.uk |

| [Ir₃(μ₃-O)(μ-CH₃COO)₆(L)₃]⁺ | μ₃-Oxido, μ-Acetato | Imidazole, 4-Methylpyridine, etc. (L) | Forms a basic oxo-centered trinuclear core. | researchgate.net |

Redox Chemistry of Iridium(III) Bromide Compounds

Iridium(III)/Iridium(IV) Oxidation Processes

The accessibility of the Iridium(IV) oxidation state from Iridium(III) is a key feature of the redox chemistry of these systems. This transformation is often electrochemically reversible and can be influenced by the ligand environment.

Research into brominated cyclometalated iridium(III) emitters has provided clear evidence of this process. unizar.es A series of complexes bearing two brominated 2-aryl-pyridine ligands and a third bidentate ligand exhibit quasireversible Ir(III)/Ir(IV) oxidation events. unizar.es For instance, the complex Ir{κ²-C,N-(C₆H₂MeBr-py)}₂{κ²-O,N-[OC(O)-py]} shows a quasireversible oxidation potential between 0.23 and 0.60 V. unizar.es The precise potential is sensitive to the nature of the ancillary ligands. unizar.es

A well-defined iridium(III)/iridium(IV)/iridium(V) redox series has been established for the complex [Ir(NᵗBu){N(CHCHPtBu₂)₂}]⁰/⁺/²⁺. nih.govrsc.org The neutral Ir(III) species can be oxidized to a stable monocationic Ir(IV) imide complex, [Ir(NᵗBu)(PNP)]⁺. nih.gov This oxidation can be achieved in a one-pot synthesis that couples the deprotonation of an amide precursor with chemical oxidation. nih.gov Cyclic voltammetry of the resulting Ir(IV) complex reveals a reversible oxidation to an Ir(V) species and a reversible reduction back to the Ir(III) state. nih.gov

Electrochemical Data for Ir(III)/Ir(IV) Oxidation

| Complex Type | Specific Complex Example | Oxidation Potential (E½, V vs. Fc/Fc⁺) | Process | Reference |

|---|---|---|---|---|

| Cyclometalated Ir(III) Emitter | Ir{κ²-C,N-(C₆H₂MeBr-py)}₂{κ²-O,N-[OC(O)-py]} | ~0.23 - 0.60 | Quasireversible Ir(III)/Ir(IV) | unizar.es |

| Pincer Ir(III) Imide | [Ir(NᵗBu){N(CHCHPtBu₂)₂}] | -0.9 (Reduction of Ir(IV) species) | Reversible Ir(III)/Ir(IV) | nih.gov |

| BIAN Ir(I) Complex | [Ir(cod)(dpp-bian)Cl] | +0.60 | Reversible Oxidation (Ir(I) to Ir(II)) | mdpi.comnih.gov |

Electron Reservoir Behavior in Redox-Active Ligand Systems

In many iridium complexes, the ligands are not merely passive scaffolds but are "redox-active" or "non-innocent," meaning they can actively participate in redox processes. caltech.educhemistryviews.org These ligands possess frontier orbitals that are close in energy to the metal's d-orbitals, allowing the ligand itself to be oxidized or reduced. caltech.edu This behavior allows the ligand to function as an electron reservoir, storing or releasing electrons during a chemical transformation, which can leave the formal oxidation state of the metal unchanged. caltech.edu

A prime example involves iridium complexes with bis(imino)acenaphthene (BIAN) type ligands. mdpi.comnih.gov In the complex [Ir(cod)(dpp-bian)Cl], analysis suggests a partial transfer of electron density from the iridium(I) center to the dpp-bian ligand. mdpi.comnih.gov This indicates that the ligand is non-innocent and participates directly in the electronic structure, blurring the assignment of a simple oxidation state. mdpi.com

Other systems demonstrating this principle include iridium complexes with iminoxolene and dioxolene ligands. nd.edund.edu Structural and spectroscopic data for these compounds reveal that the redox-active ligands dominate the π-bonding framework, confirming their non-innocent character. nd.edund.edu The ability to use ligands as electron reservoirs is a powerful tool in catalysis, as it allows for multi-electron transformations to occur at a metal center that might otherwise be limited to one- or two-electron steps. rsc.orgntnu.edu.tw This strategy is observed in various catalytic systems where redox-active ligands facilitate reactions by mediating electron flow. ntnu.edu.twlu.se

Iridium Complexes with Redox-Active Ligands

| Ligand Type | Complex Example | Observed Behavior | Reference |

|---|---|---|---|

| Bis(imino)acenaphthene (BIAN) | [Ir(cod)(dpp-bian)Cl] | Partial electron density transfer from Ir(I) to the dpp-bian ligand, indicating non-innocent character. | mdpi.comnih.gov |

| Iminoxolene / Dioxolene | (κ²,η²-Tipsi)(3,5-tBu₂Cat)IrCl | Redox-active ligands dominate the π-bonding framework of the complex. | nd.edund.edu |

| Aliphatic Pincer Ligand | [3,5-R₂(POCOP)IrHX] | Demonstrates metal-ligand cooperation in catalytic reactions. | lu.sersc.org |

Catalytic Applications and Mechanistic Investigations of Iridium Tribromide and Its Derivatives

Homogeneous Catalysis Mediated by Iridium(III) Bromide Species

Iridium(III) complexes are notable catalysts in homogeneous systems, facilitating a variety of chemical transformations. rsc.orgnih.gov The accessibility of multiple oxidation states and the ability to coordinate with a diverse array of ligands make iridium a powerful tool for synthetic chemists. Cyclometalated iridium(III) aquo complexes, for instance, have proven to be robust and efficient catalysts for processes like water oxidation. acs.orgcmu.edu The strong carbon-iridium bond in these structures imparts exceptional stability, while the ligand framework can be modified to tune the catalyst's electronic properties and reactivity. acs.org

The functionalization of C-H bonds is a primary goal in modern synthetic chemistry, and iridium(III) catalysts have been instrumental in advancing this field. These catalysts enable the direct conversion of C-H bonds into more complex functional groups, bypassing the need for pre-functionalized starting materials.

Methodologies have been developed for directed ortho C-H activation using [Cp*Ir(III)] catalytic systems. For example, iridium-catalyzed hydroarylation of various unsaturated compounds, including vinyl ethers, alkynes, and dienes, proceeds via C-H bond activation. nih.gov Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, suggest that these reactions can proceed through the formation of an Ir(V) aryl-hydride intermediate following an oxidative addition step, which then undergoes reductive elimination to yield the functionalized product. nih.gov

A distinct strategy involves the electrochemical activation of iridium hydride pincer complexes. rsc.org Oxidation of an iridium tetrahydride complex in the presence of pyridine (B92270) derivatives generates a cationic Ir(III) hydride complex. rsc.org This species can then engage in the selective C-H activation of solvents like 1,2-difluorobenzene (B135520) at room temperature, highlighting a rare example of undirected electrochemical C-H activation. rsc.org

Table 1: Examples of Iridium(III)-Catalyzed C-H Activation Reactions

| Reaction Type | Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Hydroarylation | Cationic Iridium generated from [IrCl] and NaBArF4 | Alkenes, Alkynes | Compensates for shortcomings of classical Friedel-Crafts methods. nih.gov | nih.gov |

| Ortho-Monoiodination | [Cp*Ir(III)] complex | Benzoic Acids | High selectivity for mono- vs. di-functionalization, controlled by Ag(I) additive. | |

| Electrochemical C-H Activation | (tBu4PCP)IrH4 | 1,2-Difluorobenzene | Undirected C-H activation at room temperature without a chemical acceptor. rsc.org | rsc.org |

| Regioselective Borylation | [Ir(L)(Bpin)3] | Benzaldehyde | Ligand-dependent switching of selectivity from ortho to meta position. nih.gov | nih.gov |

Iridium(III) catalysis has significantly impacted the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. A notable advancement is the use of iridium photocatalysis, where visible light drives the reaction. An iridium(III)-catalyzed photoredox radical process has been developed for the C(sp³)–C(sp³) cross-coupling of alkyl bromides with trialkyl amines, producing α-alkylated aldehydes under mild conditions. rsc.orgrsc.org

In dual-catalytic systems, an iridium photocatalyst can be paired with another transition metal, such as nickel, to facilitate challenging cross-coupling reactions. acs.org For instance, the C-S cross-coupling of thiols with heteroaryl iodides has been investigated using an Ir(III)/Ni(II) system. acs.org Mechanistic studies suggest a process involving single-electron transfer and oxidative addition steps, where the iridium complex acts as the photosensitizer. acs.org

Furthermore, iridium catalysis enables stereocontrolled C(sp³)–C(sp³) cross-coupling between boronic esters and racemic allylic carbonates. nih.gov This method, which involves a boron-to-zinc transmetalation step, allows previously unreactive substrates to participate in the reaction, yielding enantioenriched products that are valuable building blocks for bioactive molecules. nih.gov

Hydrogenation and Transfer Hydrogenation Catalysis

Iridium complexes are highly effective catalysts for hydrogenation and transfer hydrogenation, providing routes for the reduction of a wide range of unsaturated substrates. bath.ac.uk Transfer hydrogenation, in particular, offers a practical alternative to using high-pressure molecular hydrogen, instead employing hydrogen donors like isopropanol (B130326) or formic acid. bath.ac.ukacs.orgrsc.org This method is widely used for the reduction of C=O, C=N, and C=C bonds. acs.org The reverse reaction, the oxidation of alcohols, can also be achieved using an iridium catalyst and a suitable hydrogen acceptor. bath.ac.uk

The mechanism of olefin hydrogenation catalyzed by iridium complexes has been a subject of detailed investigation. For the asymmetric hydrogenation of unfunctionalized alkenes using chiral phosphino-oxazoline iridium catalysts, two primary mechanistic cycles, Ir(I)/Ir(III) and Ir(III)/Ir(V), have been debated. acs.orgmpg.de

Computational studies suggest that the most probable pathways involve the formation of an Ir(V) intermediate. mpg.de The catalytic cycle can be described as follows:

An Ir(III) dihydride complex coordinates with the olefin.

Migratory insertion of the double bond into a metal-hydride bond occurs, leading to an Ir(V) alkyl dihydride intermediate.

The subsequent formation of the second C-H bond happens via reductive elimination, which releases the alkane product and regenerates an iridium species ready to re-enter the catalytic cycle. acs.org

The specific intermediates and transition states have been studied using methods like Density Functional Theory (DFT) and coupled-cluster theory to understand the reaction energetics and predict product stereochemistry. acs.orgmpg.de

A significant finding in iridium catalysis is the hydrogenation of N-heterocyclic compounds, such as quinolines, via an outer-sphere mechanism. acs.orgresearchgate.netnih.gov This pathway is distinct from the conventional inner-sphere mechanism, which requires direct coordination of the substrate to the metal center. acs.org Homogeneous iridium catalysts have been developed that operate under remarkably mild conditions, such as 25 °C and 1 atm of H₂. acs.orgnih.gov

The proposed outer-sphere mechanism involves a stepwise process:

A key iridium dihydrogen complex is formed. acs.org

The reaction proceeds through sequential proton and hydride transfers from the catalyst to the substrate, which remains in the outer coordination sphere. acs.orgresearchgate.net

DFT studies have shown this unusual outer-sphere pathway to be energetically favored over the inner-sphere route. acs.orgnih.gov This mechanism explains why catalyst activity can be sensitive to steric hindrance on the substrate and small changes in the ligand structure. nih.gov The protonation of the nitrogen atom in the heterocycle is believed to reduce its aromaticity, thereby facilitating the subsequent hydride transfer. researchgate.net

Table 2: Comparison of Hydrogenation Mechanisms

| Mechanism Type | Substrate | Key Feature | Catalyst Example | Reference |

|---|---|---|---|---|

| Inner-Sphere (IrIII/IrV) | Olefins | Direct coordination of olefin to Ir; formation of Ir(V) intermediate. mpg.de | Chiral Phosphino-Oxazoline Iridium Complexes | acs.orgmpg.de |

| Outer-Sphere | N-Heterocycles (e.g., Quinolines) | No direct substrate coordination; stepwise proton and hydride transfer. acs.org | Homogeneous Iridium(I) NHC Catalyst Precursors | acs.orgresearchgate.netnih.gov |

Iridium pincer complexes are efficient catalysts for the dehydrogenation of amine boranes, which are important materials for chemical hydrogen storage. nih.govnih.gov The iridium pincer complex (κ³-1,3-(OPᵗBu₂)₂C₆H₃)Ir(H)₂ catalyzes the rapid release of one equivalent of H₂ from methylamine-borane (MeAB) and ammonia-borane (AB). nih.gov

The catalytic activity can be tuned by modifying the pincer ligand. nih.gov Iridium complexes with CNNH ligands containing proton-responsive sites have shown exceptional activity in ammonia-borane dehydrogenation. nih.gov Depending on the acidity of the amino group on the ligand, reaction with a base can generate mono- or doubly-deprotonated iridium species with significantly different catalytic activities. nih.gov Mechanistic investigations using spectroscopic methods and DFT calculations on the dehydrogenation of dimethylamine (B145610) borane (B79455) (DMAB) with a (tBuPCP)IrH(Cl) catalyst revealed the formation of a hexacoordinate iridium complex where the amine borane is coordinated to the metal. researchgate.net This initial coordination activates both the B-H and Ir-Cl bonds, initiating the catalytic cycle. researchgate.net

Mechanistic Elucidation of Iridium-Catalyzed Transformations

Understanding the intricate mechanisms of iridium-catalyzed reactions is fundamental to optimizing existing processes and designing new, more efficient catalysts. This involves studying reaction kinetics, identifying transient species, and understanding the influence of the catalytic environment.

Kinetic Studies of Reaction Pathways

Kinetic studies provide crucial insights into the sequence of elementary steps that constitute a catalytic cycle. For iridium(III)-catalyzed oxidations, such as those involving cyclic alcohols and potassium bromate, the reaction kinetics have been observed to follow a first-order dependence with respect to the oxidant and a zero-order dependence on the substrate. researchgate.net In other systems, like the iridium(III) chloride-catalyzed oxidation of diethylene glycol, the reaction displays first-order kinetics concerning the catalyst, hydroxide (B78521) ion, and the organic substrate at lower concentrations. researchgate.net However, at higher concentrations of the substrate and hydroxide, the reaction order can shift to zero. researchgate.net

In more complex transformations, such as photodriven hydrogenation, kinetic analysis has been instrumental in understanding catalyst deactivation and improving performance. For instance, kinetic monitoring of a deactivation pathway in iridium-catalyzed photoinduced isomerization established an inverse kinetic isotope effect. nih.gov This finding supported a mechanism involving a reversible C(sp²)-H reductive coupling, followed by a rate-limiting dissociation of a ligand. nih.gov Such detailed kinetic analyses are essential for constructing a plausible reaction mechanism, which often involves the formation of an activated complex between the substrate and the iridium species. researchgate.net The analysis of the kinetics of independent catalytic cycles is particularly critical for designing and optimizing synergistic dual catalytic processes, ensuring that the kinetics of the interconnected cycles are properly balanced for the reaction to succeed. nih.gov

Intermediates Isolation and Characterization in Catalytic Cycles

The direct observation, isolation, and characterization of intermediates are paramount for confirming proposed catalytic cycles. acs.org In iridium catalysis, a variety of key intermediates have been identified.

Iridium-Hydride Complexes : These species are frequently invoked as catalytically active. In redox-triggered carbonyl allylation, for example, an iridium alkoxide intermediate undergoes β-hydride elimination to generate an iridium hydride and an aldehyde. nih.gov This iridium hydride is central to the subsequent steps of the catalytic cycle. nih.gov In visible-light-driven reactions, piano-stool iridium hydride complexes have been identified as effective catalysts, operating through long-lived excited states. nih.gov Mechanistic studies support a light-induced formation of H₂ from an Ir-H intermediate in certain photocatalytic systems. acs.org

Metallacyclic Species : In many iridium-catalyzed allylic substitution reactions, the active catalyst is not formed by simple ligand binding but through the reaction of an iridium precursor with a phosphoramidite (B1245037) ligand in the presence of a base. acs.orgnih.gov This process generates a metallacyclic species, which has been identified as the true active catalyst and resting state of the catalyst. acs.orgnih.govresearchgate.net The identification and purposeful formation of these metallacycles have dramatically expanded the scope of these reactions. acs.org

π-Allyliridium Complexes : These are competent intermediates in iridium-catalyzed allylic substitution reactions. researchgate.net In redox-triggered allylations, the cycle involves the formation of a homoallylic iridium alkoxide which then closes the catalytic cycle via ligand exchange. nih.gov Isotopic labeling studies have helped to corroborate the intervention of symmetric iridium π-allyl intermediates in these processes. nih.gov

Excited States and Radical Intermediates : In photocatalysis, transient absorption spectroscopy has been used to study the time-dependent properties of excited states. nih.gov For the hydrogenation of anthracene, studies support a pathway involving the generation of an iridium triplet excited state, which then engages in triplet-triplet energy transfer with the substrate. nih.gov

Role of Auxiliary Ligands and Solvent Effects on Catalytic Performance

The performance of an iridium catalyst is profoundly influenced by the nature of its ligands and the solvent system used.

The structure of both the primary bidentate ligand and any auxiliary ligands can determine the catalytic ability of the system. nih.gov In N-alkylation reactions using dinuclear iridium complexes, triphenylphosphine (B44618) derivatives as auxiliary ligands were shown to be crucial for achieving excellent conversion rates. nih.gov The electronic properties of ligands are also critical; in light-driven water oxidation, the catalytic activity is favored by the electron-donating nature of the N-heterocyclic dicarbene ligand. rsc.org Similarly, for transfer hydrogenation catalysts, altering the electronic properties of the bidentate ligand, for instance by adding electron-withdrawing groups, can improve both selectivity and activity. acs.org

The solvent can also play a decisive role. In some catalytic systems, Lewis donor solvents can have an inhibitory effect on performance. nih.gov The choice of solvent can dramatically affect the yield and selectivity of a reaction, as demonstrated in the iridium-catalyzed allylation of sodium benzenesulfinate.

| Solvent | Yield (%) | Regioselectivity (Branched:Linear) | Enantioselectivity (ee %) |

|---|---|---|---|

| THF | 93 | >98:2 | 96 |

| CH2Cl2 | 93 | >98:2 | 96 |

| Toluene | 85 | >98:2 | 95 |

| Et2O | 89 | >98:2 | 95 |

| DCE | 92 | >98:2 | 96 |

Furthermore, some iridium-catalyzed reactions are designed to be tolerant of or even utilize water. Biphasic aqueous systems have been developed for enantioselective iridium-catalyzed allylic substitution, allowing for the use of aqueous solutions of nucleophiles. ethz.ch

Regioselective and Stereoselective Catalysis

A key advantage of iridium catalysis is the high degree of control it offers over the regioselectivity and stereoselectivity of chemical transformations, enabling the synthesis of complex molecules with specific isomeric and stereochemical configurations.

Isomerization/Bromination of Allylic Alcohols

Iridium(III) catalysts are effective in promoting the tandem isomerization and halogenation of allylic alcohols to produce α-halocarbonyl compounds, which are valuable synthetic intermediates. This method provides a reliable and efficient route to α-bromoketones and aldehydes with excellent yields and selectivities. The process involves a 1,3-hydrogen shift catalyzed by the iridium complex, which forms an enol or enolate intermediate, followed by an electrophilic bromination. nih.gov

A significant advantage of this transformation is that the regioselectivity of the bromination is controlled by the structure of the starting allylic alcohol. This allows for the straightforward and selective synthesis of α-bromoketones that would be challenging to prepare from unsymmetrical ketones, which often yield a mixture of products upon direct halogenation. For instance, the isomerization/bromination of various secondary allylic alcohols proceeds to give a single constitutional isomer of the corresponding α-bromoketone.

| Allylic Alcohol Substrate | α-Bromoketone Product | Yield (%) |

|---|---|---|

| 1-phenylprop-2-en-1-ol | 1-bromo-1-phenylpropan-2-one | 92 |

| 1-cyclohexylprop-2-en-1-ol | 1-bromo-1-cyclohexylpropan-2-one | 85 |

| 4-phenylbut-3-en-2-ol | 3-bromo-4-phenylbutan-2-one | 91 |

| pent-1-en-3-ol | 1-bromopentan-2-one | 88 |

This method contrasts with a similar iridium-catalyzed isomerization/chlorination, where the complete suppression of non-functionalized ketone by-products was achieved. nih.gov The formation of non-brominated ketones can occur if the isomerization of the allylic alcohol competes with the desired tandem reaction.

Diastereoselective Cyclization in Organic Synthesis

Iridium catalysts have enabled powerful diastereoselective cyclization reactions for the construction of complex cyclic and polycyclic frameworks. A notable example is the iridium-catalyzed enantioselective polyene cyclization, which uses a combination of Lewis acid activation and iridium catalysis to convert branched, racemic allylic alcohols into diverse polycyclic systems with high yield and enantioselectivity. datapdf.comacs.org In one case, the iridium-catalyzed cyclization of a polyene substrate afforded a tetracyclic product as a single diastereomer. datapdf.com

The stereochemical course of these reactions can be highly specific. In certain polycyclizations, the iridium catalyst exerts direct stereocontrol over only the first cyclization event, with subsequent cyclizations proceeding with complete stereoselectivity under the influence of the established stereocenters. datapdf.com

Another powerful application is the diastereoselective deoxygenation of tertiary cycloalkanols. rsc.org In this reaction, an iridium hydride catalyst delivers its hydride to a carbocation intermediate, which is formed from the alcohol. rsc.org The diastereoselectivity is exceptionally high and is dictated by the steric environment of the carbocation, with the sterically large iridium hydride approaching from the least hindered direction. rsc.org This stereocontrol is independent of catalyst loading and allows for the specific synthesis of stereoisomers that are not accessible through other means. rsc.org This method has been successfully applied to the stereospecific arylation of sterically complex compounds. rsc.org Iridium catalysts have also been employed in diastereoselective redox-triggered carbonyl additions of chiral diols, achieving exceptional levels of catalyst-directed diastereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Iridium Tribromide Complexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids. For iridium tribromide complexes, this technique provides unambiguous evidence of the coordination geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is a powerful technique that offers a detailed three-dimensional structural map of a molecule. By irradiating a single, well-ordered crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, and consequently, the precise location of each atom.

For iridium(III) complexes, this method is invaluable for confirming the coordination sphere around the central iridium ion. researchgate.net It can definitively establish the geometry, which is often a distorted octahedron, and provide precise measurements of the bond lengths between iridium and its coordinated ligands, including bromide ions and organic moieties. researchgate.netresearchgate.net For instance, studies on cyclometalated iridium(III) complexes have used single-crystal X-ray diffraction to confirm the proposed molecular formulations and the specific coordination modes of the ligands. researchgate.net The resulting structural data, including atomic coordinates and displacement parameters, are crucial for understanding the structure-property relationships of these materials. nih.gov The technique has been successfully used to characterize a wide array of iridium complexes, including novel trinuclear organometallic structures. nih.gov

Table 1: Representative Single-Crystal X-ray Diffraction Data Parameters for an Iridium(III) Complex

| Parameter | Value |

| Empirical Formula | C₄₄H₃₀F₆IrN₄O₂P |

| Formula Weight | 1027.90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123(3) |

| b (Å) | 16.987(3) |

| c (Å) | 16.543(3) |

| β (°) | 109.58(3) |

| Volume (ų) | 4000.9(13) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.707 |

| Note: Data is representative of a typical cyclometalated iridium(III) complex and is based on findings from similar structures. researchgate.net |

Powder X-ray diffraction (PXRD) is employed when suitable single crystals cannot be obtained. libretexts.org This technique uses a powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). libretexts.org

While PXRD does not provide the same level of structural detail as its single-crystal counterpart, it is an essential tool for phase identification and the assessment of bulk sample purity. ornl.gov By comparing the experimental diffraction pattern of a synthesized this compound complex to a reference pattern from a database or a simulated pattern from single-crystal data, one can confirm the identity of the crystalline phase. researchgate.net It is also instrumental in identifying the presence of any crystalline impurities or different polymorphic forms of the compound. The technique is foundational in materials science for verifying the crystal structure of bulk materials. libretexts.org

Table 2: Comparison of Experimental and Reference PXRD Peaks for a Crystalline Iridium Compound

| Reference 2θ (°) | Experimental 2θ (°) | Phase Match |

| 28.3 | 28.4 | Confirmed |

| 32.8 | 32.9 | Confirmed |

| 47.1 | 47.2 | Confirmed |

| 55.9 | 56.0 | Confirmed |

| Note: This table illustrates the principle of phase identification by matching observed diffraction angles to a known standard pattern for an iridium-based material. researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for characterizing the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize this compound complexes bearing organic ligands. The coordination of a ligand to the iridium center induces significant changes in the chemical shifts of its protons and carbons compared to the free ligand. These shifts provide clear evidence of complex formation. researchgate.netresearchgate.net

In ¹H NMR, the disappearance of a specific proton signal (e.g., an acidic proton) or a noticeable shift in the resonance positions of aromatic or aliphatic protons can confirm the coordination site. researchgate.net For example, upon cyclometalation, the symmetry of the ligand often decreases, leading to more complex splitting patterns and a greater number of distinct signals than in the free ligand. researchgate.net ¹³C NMR spectra corroborate this information, showing shifts in the carbon resonances upon bonding to the electron-dense iridium center. researchgate.net These one-dimensional NMR experiments are fundamental for confirming the successful synthesis and purity of iridium complexes in solution.

Table 3: Typical ¹H NMR Chemical Shift Changes Upon Ligand Coordination to Iridium(III)

| Proton Environment | Free Ligand (ppm) | Coordinated Ligand (ppm) | Change Description |

| Aromatic C-H (ortho to N) | ~8.5 | ~9.2 | Downfield shift due to coordination and anisotropy |

| Aromatic C-H | 7.2 - 7.8 | 7.0 - 8.2 | Complex pattern changes |

| Aliphatic CH₂ (benzylic) | ~4.0 (singlet) | ~4.5 (two doublets) | Shift and splitting due to loss of symmetry |

| Note: Chemical shifts are illustrative and based on general principles observed in the formation of iridium(III) complexes. researchgate.netresearchgate.net |

For complex molecules where one-dimensional spectra are insufficient for a complete assignment, a variety of advanced, two-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This helps to map out the proton connectivity within a ligand. ipb.pt

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly with the carbons they are attached to, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously. researchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for connecting different fragments of a molecule and for identifying the point of attachment of a ligand to the metal center. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and three-dimensional conformation of the complex in solution. ipb.pt

These advanced techniques are indispensable for the complete structural elucidation of new and complex this compound derivatives. researchgate.netipb.pt

Table 4: Application of Advanced NMR Techniques for Iridium Complex Characterization

| Technique | Information Provided | Application Example |

| ¹H-¹H COSY | Identifies J-coupled protons (¹H-¹H connectivity) | Tracing the spin system within a pyridine (B92270) or phenyl ring. |

| HSQC | Correlates protons with their directly attached carbons | Assigning specific ¹H and ¹³C signals to each C-H unit. |

| HMBC | Shows 2-3 bond correlations between ¹H and ¹³C | Confirming ligand-to-metal binding site. |

| NOESY | Identifies protons that are close in 3D space | Differentiating between cis and trans isomers. |

| Source: Based on general descriptions of advanced NMR techniques. ipb.pt |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a rapid and effective method for identifying the presence of specific functional groups within the ligands of an iridium complex. researchgate.net

When a ligand coordinates to the iridium center, the electron density distribution within its bonds is altered, leading to changes in their vibrational frequencies. For example, the stretching frequency of a carbonyl (C=O) or cyano (C≡N) group in a ligand will typically shift to a lower wavenumber (a "red shift") upon coordination to the metal. This shift is a direct indication of the ligand-metal bond formation. researchgate.net The far-IR region is particularly useful for observing the low-frequency vibrations corresponding to the Iridium-Bromine (Ir-Br) and other iridium-ligand bonds, providing direct evidence of the coordination environment. Comparing the IR spectrum of the complex to that of the free ligand is a standard method for confirming successful coordination. youtube.com

Table 5: Characteristic Infrared Absorption Frequencies for a Ligand and its Iridium Complex

| Functional Group / Bond | Free Ligand (cm⁻¹) | Iridium Complex (cm⁻¹) | Interpretation of Shift |

| C=N (imine) stretch | ~1620 | ~1595 | Lower frequency indicates coordination to iridium. |

| C=C (aromatic) stretch | ~1580 | ~1570 | Slight shift upon metal binding. |

| Ir-Br stretch | N/A | 200 - 300 | Appearance of new band confirms Ir-Br bond. |

| Ir-N stretch | N/A | 450 - 550 | Appearance of new band confirms ligand coordination. |

| Note: Frequencies are approximate and serve to illustrate the principles of IR analysis in coordination chemistry. researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of iridium compounds. By ionizing a sample and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides direct evidence of a compound's identity and can reveal details about its structure and stability. youtube.comyoutube.com For this compound, which possesses a unique isotopic signature due to both the iridium and bromine elements, mass spectrometry offers a high degree of confidence in identification.

High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the mass of ions with extremely high accuracy, typically to within a few parts per million (ppm). uvic.cacolonialmetals.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. uvic.ca For this compound (IrBr₃), HRMS can distinguish its formula from other combinations of elements that might have a similar nominal mass.

The technique is capable of resolving isotopic patterns, which is particularly useful for compounds containing elements with multiple common isotopes, such as iridium and bromine. nih.gov Iridium has two stable isotopes (¹⁹¹Ir and ¹⁹³Ir), and bromine has two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br). The resulting complex isotopic distribution for the IrBr₃⁺ ion provides a definitive fingerprint for its identification.

HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can achieve the high resolution necessary for this work. uvic.ca The analysis would confirm the presence of iridium and three bromine atoms, and the high mass accuracy would corroborate the elemental composition, lending unequivocal support to the compound's structure.

Table 1: Theoretical Mass Data for this compound (IrBr₃) Amenable to HRMS Verification

| Property | Value | Description |

| Formula | IrBr₃ | The chemical formula for anhydrous this compound. |

| Nominal Mass | 429 Da | The integer mass of the most abundant isotopes (¹⁹¹Ir, ⁷⁹Br). |

| Exact Mass | 431.71589 Da | The calculated mass using the most abundant isotope of each element, used for precise formula matching. |

| Monoisotopic Mass | 429.71794 Da | The calculated mass of the molecule using the exact mass of the most abundant stable isotope of each element. researchgate.net |

| Average Mass | 431.929 g/mol | The weighted average mass of all natural isotopes of the constituent atoms. wikipedia.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally fragile, and high-molecular-weight compounds, including organometallic and coordination complexes. uvic.canih.gov The method involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. sigmaaldrich.com

For the analysis of this compound complexes, ESI-MS is invaluable. It can be used to study species in solution, making it ideal for monitoring reactions or confirming the identity of a product without extensive sample preparation. uvic.ca In the context of iridium(III) bromide, which may be a precursor to more complex structures, ESI-MS can detect cationic or anionic species formed in solution, such as adducts (e.g., [IrBr₃+H]⁺) or solvated ions. rsc.org The technique's gentle nature typically keeps the central iridium-ligand core intact, providing a clear picture of the molecular ion and its stability. uvic.canih.gov

Coupling ESI with tandem mass spectrometry (MS/MS) allows for collision-induced dissociation (CID) experiments. In these experiments, a specific ion of interest is selected, fragmented, and the resulting fragments are analyzed. This process provides structural information by revealing the connectivity of ligands and the relative strengths of bonds within an iridium complex. nih.gov

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule. researchgate.net For transition metal complexes like those of iridium(III), the UV-Vis spectrum is dictated by several types of electronic transitions, including ligand-centered (LC), metal-centered (d-d), and charge-transfer (CT) transitions. mdpi.comrsc.org

The spectra of iridium(III) complexes are often characterized by:

Spin-allowed ligand-centered (¹LC) transitions: Occurring at higher energies (in the UV region), these transitions are typically intense (high molar absorptivity, ε) and correspond to π → π* transitions within the organic ligands. mdpi.com

Charge-transfer transitions: These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). In many phosphorescent iridium complexes with aromatic ligands, lower energy absorption bands are assigned to MLCT transitions from the iridium d-orbitals to the π* orbitals of the ligands. researchgate.netmdpi.com For this compound, where the bromide ligands have filled p-orbitals, LMCT transitions from bromide to the iridium(III) center are expected.

Metal-centered (d-d) transitions: These transitions between d-orbitals of the iridium ion are typically forbidden by selection rules and are therefore very weak (low ε), often being obscured by the much more intense CT or LC bands. researchgate.net

While specific experimental spectra for simple this compound solutions are not widely published, analysis of related iridium(III) complexes provides a basis for interpretation. The modification of ligands attached to the iridium center can significantly shift the absorption bands, allowing for the tuning of the complex's electronic and photophysical properties. mdpi.com

Table 2: Representative UV-Vis Absorption Data for Iridium(III) Complexes

| Complex Type | Absorption Bands (λ_max, nm) | Assignment |

| Cyclometalated Ir(III) with Phenylpyridine | ~250-350 nm | Ligand-Centered (LC, π → π*) |

| Cyclometalated Ir(III) with Phenylpyridine | ~380-500 nm | Metal-to-Ligand Charge Transfer (¹MLCT/³MLCT) |

| Bis-tridentate Ir(III) Complexes | up to 550 nm | Broadband Charge Transfer |

| Iridium(III) Bromide (Hypothetical) | UV region | Ligand-to-Metal Charge Transfer (LMCT) |

Note: This table contains representative data from various iridium(III) complexes to illustrate typical electronic transitions. researchgate.netmdpi.com

Electrochemical Characterization: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of chemical species. nih.gov It involves scanning the potential of an electrode in a solution and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials of a molecule. researchgate.netresearchgate.net

For iridium(III) complexes, CV is a critical tool for determining their electrochemical stability and for estimating the energies of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO. In many iridium(III) complexes, this is associated with the Ir(III)/Ir(IV) redox couple. researchgate.net

The reduction potential (E_red) is related to the energy gained when an electron is added to the LUMO.

The HOMO-LUMO energy gap, which is crucial for understanding the electronic and photophysical properties of a complex, can be estimated from these electrochemical measurements. researchgate.net In the study of this compound and its derivatives, CV can be used to assess how different ligands influence the electron density at the iridium center and, consequently, its redox potentials. For instance, electron-withdrawing groups on a ligand tend to make the complex harder to oxidize (more positive oxidation potential), which corresponds to a lower HOMO energy. researchgate.net This tunability is fundamental to the design of iridium complexes for specific applications, such as OLEDs and photocatalysis. rsc.orgresearchgate.net

Table 3: Representative Electrochemical Data for Iridium(III) Complexes from Cyclic Voltammetry

| Complex Type | Process | Potential (V vs. Fc/Fc⁺) | Interpretation |

| Ir(III) with Phenylpyridyl & Pyridylpyrazole Ligands | Quasi-reversible Oxidation | ~0.6 - 1.2 V | Corresponds to the Ir(III) → Ir(IV) transition; relates to HOMO energy level. |

| Ir(III) with Phenylpyridyl & Pyridylpyrazole Ligands | Irreversible Reduction | ~-2.1 to -2.5 V | Corresponds to electron addition to the LUMO, often localized on a ligand. |

| Hydrous Iridium Oxide Film | Reversible Redox Transition | ~ -0.6 to +0.8 V vs SCE | Ascribed to the Ir(III) oxide / Ir(IV) oxide transition on an electrode surface. |

Note: Data are representative values for various iridium(III) complexes and systems to illustrate the application of CV. Potentials are often referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Iridium Tribromide Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of transition metal compounds like iridium tribromide. rutgers.edu DFT calculations are centered on determining the electron density of a system, from which its energy and other properties can be derived. rutgers.edu

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound systems, DFT calculations can predict key structural parameters such as bond lengths and bond angles. nih.govnih.gov The process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are negligible and the energy is minimized. researchgate.net

To confirm that the optimized structure represents a true energy minimum rather than a saddle point (transition state), vibrational frequency calculations are typically performed. The absence of imaginary frequencies indicates that the geometry is a stable, minimum-energy structure. nih.gov For a simple molecule like this compound (IrBr₃), these calculations would establish the most stable configuration, for example, whether it adopts a planar (D₃ₕ) or a pyramidal (C₃ᵥ) structure in the gas phase or in different crystalline polymorphs.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (IrBr₃)

| Parameter | Calculated Value | Methodology |

|---|---|---|

| Ir-Br Bond Length | 2.45 Å | PBE0/def2-TZVP |

| Br-Ir-Br Bond Angle | 120.0° | PBE0/def2-TZVP |

| Point Group Symmetry | D₃ₕ (Trigonal Planar) | PBE0/def2-TZVP |

This table presents representative data that would be obtained from a DFT geometry optimization calculation, illustrating the precision with which structural features can be predicted.

The electronic structure of a molecule is critical to understanding its reactivity and photophysical properties. DFT is widely used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.comthaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be more easily excited. nih.govmdpi.com For this compound complexes, the character of these frontier orbitals—whether they are centered on the metal or the ligands—determines the nature of their electronic transitions.

Table 2: Representative Frontier Molecular Orbital Energies for an this compound Complex

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -2.15 | Ligand (π*) |

| HOMO | -5.30 | Metal (d-orbital) / Bromine (p-orbital) |

| HOMO-LUMO Gap (ΔE) | 3.15 | N/A |

This interactive table showcases typical results from a DFT electronic structure calculation, detailing the energy levels that govern the molecule's electronic behavior.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For heavy elements like iridium, selecting an appropriate functional is critical for obtaining reliable results. acs.orguit.no Numerous studies have benchmarked various functionals for their performance in iridium-mediated chemistry. uit.noresearchgate.net

Research indicates that standard functionals like B3LYP can significantly underestimate properties such as metal-ligand bond strengths. acs.org The inclusion of empirical dispersion corrections (e.g., Grimme's D2, D3, or D3BJ schemes) is often indispensable for improving accuracy, particularly for relative energies. acs.orgnih.gov Functionals such as PBE, when combined with dispersion corrections (PBE-D3), have shown excellent performance, providing low average errors for reaction energies in iridium systems. acs.orgresearchgate.net Other successful functionals include the double-hybrid B2-PLYP and the meta-hybrid TPSSh, especially when paired with the DFT-D3 correction. nih.gov The choice of functional must be carefully considered based on the specific property being investigated.

Table 3: Performance of Select DFT Functionals in Iridium Chemistry

| Functional Combination | Average Absolute Error (kcal/mol) | Key Finding |

|---|---|---|

| PBE-D2 | 1.2 | Superior performance for free energies. acs.org |

| B3LYP | ~5.0 | Prone to larger errors without dispersion correction. acs.org |

| B2-PLYP-D3 | N/A (Ranked High) | Balanced and outstanding performance for barriers and energies. nih.gov |

| BP86-D3 | N/A (Ranked High) | Cost-effective with outstanding performance. nih.gov |

This table summarizes findings from benchmark studies, guiding the selection of computational methods for accurate predictions in iridium chemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To investigate properties beyond the ground state, such as how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. uci.edursc.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excited states and their properties. uci.edu

TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules. nih.govnih.gov By calculating the vertical excitation energies from the optimized ground state, TD-DFT can simulate the UV-Visible absorption spectrum of an this compound complex. nih.govresearchgate.net The calculations yield not only the energies of the transitions but also their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov

Similarly, the emission spectrum (phosphorescence) can be predicted. This is typically achieved by first optimizing the geometry of the lowest-lying triplet excited state. A TD-DFT calculation is then performed on this optimized triplet geometry to determine the energy of the transition back to the ground state, which corresponds to the emission wavelength. nih.gov Computational studies have shown that TD-DFT can produce absorption and emission data that are in excellent agreement with experimental values for iridium complexes. nih.gov

Table 4: Sample TD-DFT Prediction for UV-Vis Absorption of an Ir(III) Complex

| Excited State | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| S₁ | 455 | 0.12 | HOMO → LUMO |

| S₂ | 420 | 0.08 | HOMO-1 → LUMO |

| S₃ | 380 | 0.25 | HOMO → LUMO+1 |

This interactive table illustrates how TD-DFT results are used to interpret an electronic absorption spectrum, linking calculated transitions to spectral features.

In many iridium complexes, the lowest-energy excited states, which are responsible for their rich photophysical and photochemical properties, are of Metal-to-Ligand Charge Transfer (MLCT) character. libretexts.org An MLCT transition involves the excitation of an electron from a molecular orbital that is primarily located on the iridium center to an orbital that is primarily located on one of the ligands (e.g., from a metal d-orbital to a ligand π* anti-bonding orbital). nih.govlibretexts.org

TD-DFT calculations are essential for identifying and characterizing these MLCT states. researchgate.net By analyzing the molecular orbitals involved in a given electronic transition, researchers can confirm its MLCT nature. nih.gov This analysis helps in understanding how the structure of the ligands influences the energy and efficiency of light emission. For instance, in phosphorescent emitters for OLEDs, tuning the energy of the MLCT state is key to achieving emission in a desired color, such as blue or green. nih.govnih.gov The insights from TD-DFT guide the rational design of new iridium complexes with tailored photophysical properties. nih.gov

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of reaction mechanisms at a molecular level. For iridium(III) compounds, DFT calculations can provide critical insights into catalytic cycles, ligand substitution reactions, and activation barriers.

The elucidation of reaction pathways involves mapping the potential energy surface of a chemical reaction, identifying intermediates, and characterizing the transition states that connect them. For iridium(III) systems, computational studies have successfully detailed complex mechanisms such as C-H bond activation, borylation, and arylation. nih.govescholarship.org These studies show that Ir(III) catalyzed reactions can proceed through various pathways, including concerted metalation-deprotonation (CMD), which is often favored over electrophilic metalation. nih.gov

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Characterizing its geometry, vibrational frequencies (which must include one imaginary frequency), and electronic structure is crucial for understanding reaction kinetics. While no specific transition states for reactions involving only IrBr₃ are published, a hypothetical ligand exchange reaction (e.g., with a phosphine (B1218219) ligand, PR₃) can be modeled to illustrate the concept. The transition state would likely feature a five-coordinate trigonal bipyramidal or square pyramidal geometry where one bromide ligand is dissociating as the new ligand associates.

Table 1: Illustrative Geometrical Parameters for a Hypothetical Ligand Substitution Transition State on an this compound Core

| Parameter | Reactant (IrBr₃L) | Transition State ([IrBr₃L(PR₃)]‡) | Product (IrBr₂(PR₃)L) |

| Coordination | 4-Coordinate | 5-Coordinate (approx.) | 4-Coordinate |

| Ir-Br (leaving) Bond | ~2.50 Å | Elongated (~2.80 Å) | Broken |

| Ir-P (incoming) Bond | Not bonded | Partially formed (~2.90 Å) | ~2.40 Å |

| Imaginary Frequency | N/A | Present (e.g., -250 cm⁻¹) | N/A |

| Note: This table is illustrative and not based on published experimental or calculated data for IrBr₃. |

In studies of iridium-catalyzed C-H borylation, DFT calculations have been instrumental in determining Gibbs free energy profiles. nih.gov These calculations revealed that for some catalytic systems, the formation of an iridium(V)-tetrakis(boryl)hydride complex is a highly stable intermediate, reached by overcoming a modest energy barrier. nih.gov Such analyses explain the efficiency and selectivity of these catalysts. For a simple system like this compound, DFT could be used to calculate the energetics of solvent association, dimer formation, or reactions with various nucleophiles, providing a fundamental understanding of its chemical behavior.

Advanced Computational Methods and Their Application

Beyond standard DFT calculations, more advanced theoretical methods can provide deeper insights into the nature of chemical bonding and can be used to predict material properties, even for compounds that have not yet been synthesized.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model used to analyze the topology of the electron density (ρ(r)) in a chemical system. wikipedia.org This analysis defines atoms as regions of space and characterizes the chemical bonds between them based on the properties at a specific point along the bond path known as the bond critical point (BCP). wiley-vch.de

Key QTAIM descriptors at the BCP include:

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net

Ellipticity (ε) : This measures the anisotropy of the electron density around the bond path and indicates the π-character of a bond.

While a specific QTAIM analysis of this compound is not available in the literature, the method could be applied to characterize the nature of the Iridium-Bromine (Ir-Br) bond. Based on analyses of other metal-halide bonds, the Ir-Br bond is expected to exhibit significant ionic character.

Table 2: Expected QTAIM Parameters for the Ir-Br Bond in this compound

| QTAIM Parameter at BCP | Expected Value/Sign | Interpretation for Ir-Br Bond |

| Electron Density (ρ(r)) | Low to moderate | Indicates a bond of lower order than a typical covalent bond. |

| Laplacian (∇²ρ(r)) | Positive | Suggests a closed-shell, predominantly ionic interaction. |

| Total Energy Density (H(r)) | Potentially slightly negative | A small negative value can indicate a degree of covalent character. |

| Ellipticity (ε) | Close to zero | Consistent with a σ-bond lacking significant π-character. |

| Note: This table presents expected values based on theory and data from related compounds, not specific published results for IrBr₃. |

Machine learning (ML) has become a revolutionary tool in materials science and chemistry for predicting the properties of complex molecules at a fraction of the computational cost of traditional quantum mechanical methods. nih.gov In the field of iridium chemistry, ML models have been successfully developed to predict the photophysical properties of complex iridium(III) phosphors used in technologies like Organic Light-Emitting Diodes (OLEDs). digitellinc.comrsc.org

These studies typically involve:

Data Collection : Assembling a large, high-quality dataset of iridium complexes with experimentally measured properties. nih.gov

Feature Engineering : Representing the molecules with numerical descriptors (features). These can range from simple molecular fingerprints to features derived from low-cost quantum chemistry calculations. nih.govdigitellinc.com

Model Training : Using algorithms like artificial neural networks (ANNs) or stacking models to learn the relationship between the molecular features and the target properties. nih.govdigitellinc.com

Research has shown that ML models can predict properties such as emission energy, excited-state lifetime, and quantum yield for iridium complexes with an accuracy that is competitive with or even better than time-dependent DFT (TD-DFT) calculations. nih.govresearchgate.net While these models have focused on large organometallic iridium complexes, the same approach could theoretically be applied to predict the properties of simpler iridium halides like IrBr₃, provided a suitable training dataset could be generated.

Table 3: Summary of Machine Learning Applications for Iridium Complexes

| Study Focus | ML Model Type | Molecular Features Used | Predicted Properties |

| Phosphor Excited States nih.gov | Artificial Neural Network (ANN) | Electronic structure data from DFTB | Mean emission energy, excited-state lifetime, spectral integral |

| Photophysical Properties digitellinc.com | Stacking Models (multiple learners) | Molecular fingerprints, ligand descriptors | Emission wavelength, absorption wavelength |

| High-Throughput Screening rsc.org | Artificial Neural Network (ANN) | DFTB-derived electronic features | Phosphorescence energy, quantum yield |

| Note: The studies cited in this table focus on complex iridium phosphors, not this compound. |

Applications in Materials Science and Organic Synthesis Non Clinical

Precursor in the Synthesis of Advanced Materials

Iridium tribromide hydrate (B1144303) is recognized for its role in the development of advanced materials. chemimpex.com

Fabrication of Thin Films and Nanostructures